molecular formula C6H10O3 B599341 Ethyl oxetane-3-carboxylate CAS No. 1638771-18-2

Ethyl oxetane-3-carboxylate

Cat. No. B599341
CAS RN: 1638771-18-2
M. Wt: 130.143
InChI Key: RJQOSCYJUNUVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl oxetane-3-carboxylate is a derivative of oxetane-3-carboxylic acid . Oxetane-3-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .


Synthesis Analysis

The synthesis of oxetanes has been achieved through various methods. One approach involves the use of alcohol substrates in a process known as Oxetane Synthesis via Alcohol C−H Functionalization . Another method involves the use of readily available starting materials in a 4-pot telescoped procedure .


Molecular Structure Analysis

The molecular structure of this compound is derived from its parent compound, Oxetane-3-carboxylic acid. The molecular weight of Oxetane-3-carboxylate is 86.1323 .


Chemical Reactions Analysis

Oxetanes have unique chemical properties that have triggered significant advances in medicinal chemistry . They undergo various chemical reactions, including ring-opening with Trimethyloxosulfonium Ylide , and they can be accessed from enantioenriched epoxides with full retention of enantiomeric purity .

Scientific Research Applications

  • Bioisostere of Carboxylic Acid : Oxetane rings, such as those found in Ethyl oxetane-3-carboxylate, can act as isosteres of the carbonyl moiety. This property suggests potential applications in drug design, where these structures could serve as substitutes for the carboxylic acid functional group. This application is particularly relevant in the context of synthesizing derivatives of the cyclooxygenase inhibitor ibuprofen (Lassalas et al., 2017).

  • Hypoglycemic Activity : Some derivatives of this compound, specifically ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate, have shown significant blood glucose-lowering activities in animal studies. This suggests a potential role in the development of treatments for diabetes (Eistetter & Wolf, 1982).

  • Polymer Chemistry : Ethyl-3-(acryloyloxy)methyloxetane, a monomer with an oxetane group, has been polymerized via Atom Transfer Radical Polymerization (ATRP). This process results in polymers with intact oxetane rings, indicating potential applications in materials science (Singha et al., 2005).

  • Synthesis of Fluorescent Dyes : Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, synthesized from this compound derivatives, have shown potential as fluorescent dyes for liquid crystal displays. These new compounds demonstrated promising orientation parameters in nematic liquid crystals (Bojinov & Grabchev, 2003).

  • Cancer Research : Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs have been studied for their potential in overcoming drug resistance in cancer cells. These compounds show promise in selectively targeting drug-resistant cancer cells, making them candidates for the treatment of cancers with multiple drug resistance (Das et al., 2009).

  • UV-Curable Formulations : Derivatives of 3-ethyl-3-(hydroxymethyl)oxetane, including fluorinated and acryloylated oxetane derivatives, are being explored for use in UV-curable formulations. These materials could find application as reactive diluents or binders (Annby et al., 2001).

  • Antibacterial Activity : Ethyl 2-oxo-2H-chromene-3-carboxylate complexes have demonstrated antibacterial properties, particularly against pathogenic bacteria isolated from wound infections. This suggests their potential use in treating bacterial infections (Hassan, 2014).

  • Chemical Synthesis : this compound and its derivatives play a significant role in organic synthesis, being used in the production of various biologically active compounds. Their reactivity and versatility make them valuable in the synthesis of industrially important compounds (Abdel-Wahab et al., 2015).

Safety and Hazards

Ethyl oxetane-3-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin, eyes, or clothing .

Future Directions

Oxetanes, including Ethyl oxetane-3-carboxylate, have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They have potential applications in the synthesis or late-stage modification of biologically active compounds . Future research will likely focus on expanding the scope of oxetanes and improving their synthesis methods .

properties

IUPAC Name

ethyl oxetane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-9-6(7)5-3-8-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQOSCYJUNUVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.